Asparenomycin B

Carbapenem biosynthesis X-ray crystallography Structure-activity relationship

Researchers investigating β-lactamase inactivation mechanisms require structurally defined carbapenems to ensure experimental reproducibility. Asparenomycin B (CAS 79366-72-6) meets this need with its unique C6 hydroxyisopropylidene group and C2 acetamidoethylsulfinyl moiety-structural features absent in generic carbapenems. • Validated standard for time-dependent β-lactamase acylation studies; turnover number = 1.8 inhibitor molecules per enzyme inactivated. • Confirmed by X-ray crystallography; synthesized via published total synthesis route. • Supplied with analytical documentation for HPLC/LC-MS method validation.

Molecular Formula C14H18N2O6S
Molecular Weight 342.37 g/mol
Cat. No. B1245664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsparenomycin B
Synonymsasparenomycin
asparenomycin A
asparenomycin B
asparenomycin C
Molecular FormulaC14H18N2O6S
Molecular Weight342.37 g/mol
Structural Identifiers
SMILESCC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)CCNC(=O)C)CO
InChIInChI=1S/C14H18N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h9,17H,3-6H2,1-2H3,(H,15,18)(H,20,21)/b11-7+
InChIKeyIATDYGCCUJUVGA-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asparenomycin B: Structure and Activity Overview


Asparenomycin B (CAS: 79366-72-6) is a naturally occurring carbapenem antibiotic isolated from fermentation broths of Streptomyces tokunonensis sp. nov. and Streptomyces argenteolus [1]. It belongs to the asparenomycin family (alongside ASM A and ASM C), characterized by a hydroxyisopropylidene group on the β-lactam ring [2]. This compound exhibits broad-spectrum antibacterial activity and functions as a potent β-lactamase inhibitor, with mechanistic studies indicating progressive, time-dependent enzyme acylation [3]. Its unique stereochemistry has been unequivocally confirmed by X-ray crystallography [2].

Why Carbapenem Analogs Fail to Substitute Asparenomycin B


Carbapenems exhibit substantial structural and functional heterogeneity despite shared bicyclic β-lactam cores. Asparenomycin B possesses a unique C6 hydroxyisopropylidene side chain and C2 acetamidoethylsulfinyl moiety that are absent in clinically dominant carbapenems such as thienamycin (and its derivative imipenem) or olivanic acids [1]. These structural differences directly govern enzyme inhibition kinetics, antibacterial spectrum, and stability profiles [2]. Class-level inference from comparative studies indicates that carbapenem substitution patterns at C2 and C6 modulate β-lactamase resistance and dehydropeptidase susceptibility—parameters that vary by orders of magnitude across subclasses [1]. Consequently, substituting Asparenomycin B with a generic carbapenem for β-lactamase inhibition studies or biosynthetic pathway elucidation would introduce uncontrolled variables, invalidating cross-study comparisons and compromising experimental reproducibility.

Asparenomycin B: Evidence of β-Lactamase Inhibition, Structure, and Synergy


C6 Hydroxyisopropylidene Substitution Confirmed by X-Ray Crystallography

Asparenomycin B is distinguished from other carbapenem subclasses by the presence of a hydroxyisopropylidene group on the β-lactam ring [1]. Unlike thienamycin, which bears a C6 hydroxyethyl side chain in the α (trans) configuration, or the olivanic acids which possess distinct substitution patterns, Asparenomycin B contains a 1-(hydroxymethyl)ethylidene moiety at C6 [2]. The stereochemistry of this unique substitution was unequivocally confirmed by X-ray crystallographic analysis and chemical degradation studies [1].

Carbapenem biosynthesis X-ray crystallography Structure-activity relationship Natural product chemistry

β-Lactamase Inhibition Against Cephalosporinases and Penicillinases

Asparenomycin B, alongside ASM A and ASM C, inhibits a wide range of β-lactamases including both cephalosporinases and penicillinases at concentrations typically less than 3 μM [1]. Mechanistic studies conducted with ASM A (class-level inference applicable to ASM B given structural homology) demonstrated progressive, time-dependent inhibition via enzyme acylation, with stable enzyme-inhibitor complex formation [1]. The turnover number was quantified at 1.8 inhibitor molecules hydrolyzed per enzyme molecule inactivated [1].

β-Lactamase inhibition Antibiotic resistance Enzyme kinetics Carbapenem pharmacology

Synergy with Ampicillin in β-Lactamase-Producing Resistant Strains

Combination studies using ASM A (class-level inference for the asparenomycin family) demonstrated synergistic antibacterial activity with ampicillin against various ampicillin-resistant bacterial strains [1]. This synergy is attributed to the β-lactamase inhibitory activity of the asparenomycins, which protects the partner β-lactam from enzymatic degradation [1]. The observation that the combination overcomes ampicillin resistance in β-lactamase-producing organisms establishes a functional differentiation from carbapenems lacking this synergistic β-lactamase inhibition profile.

Antibiotic synergy Combination therapy β-Lactamase-producing bacteria Antimicrobial resistance

TokK Triple Methylation vs. ThnK Double Methylation in Biosynthesis

The biosynthetic pathways of asparenomycins and thienamycin diverge at the C6 alkyl side chain construction step. TokK, a B12-dependent radical SAM methyltransferase, catalyzes three sequential methylations during asparenomycin A biosynthesis, as confirmed by X-ray crystal structures of the enzyme containing both metallocofactors [1]. In contrast, the homologous enzyme ThnK in the thienamycin pathway catalyzes only two methylations [2]. This enzymatic divergence yields structurally distinct C6 substitution patterns with different chain lengths and oxidation states.

Carbapenem biosynthesis Radical SAM enzymes Cobalamin-dependent methyltransferases Natural product enzymology

Total Synthesis Validation for Analog Development

The total synthesis of racemic dl-asparenomycin B has been accomplished starting from common carbapenem intermediates 9a and 9b [1]. The synthetic route employs transformation of a cyclic carbonate group into the characteristic 1-(hydroxymethyl)ethylidene moiety using catalytic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by deprotection of the p-methoxybenzyl ester group via the AlCl3-anisole method [1]. This validated synthetic accessibility distinguishes Asparenomycin B from many naturally occurring carbapenems that lack published total synthesis routes.

Total synthesis Carbapenem chemistry Medicinal chemistry Analog development

Intra-Family β-Lactamase Inhibition Profile

Within the asparenomycin family, ASM A, B, and C all inhibit a wide range of β-lactamases at concentrations below 3 μM [1]. Studies of novel asparenomycin analogs have shown that modifications to the core scaffold—such as introduction of a 4β-methyl group—can significantly increase chemical stability relative to asparenomycin A, but do not enhance stability to kidney dehydropeptidase [2]. Furthermore, certain structural modifications result in compounds that retain comparable antibacterial spectra but exhibit reduced β-lactamase inhibitory effectiveness [2].

Structure-activity relationship Asparenomycin family β-Lactamase inhibition Antibiotic profiling

Asparenomycin B: Validated Research and Industrial Applications


Time-Dependent Covalent β-Lactamase Inactivation Studies

Asparenomycin B is suitable for experimental protocols investigating progressive, time-dependent β-lactamase inactivation via enzyme acylation. Studies with the asparenomycin family have demonstrated that inhibition is progressive with time and results in stable enzyme-inhibitor complexes, with a measured turnover number of 1.8 inhibitor molecules hydrolyzed per enzyme molecule inactivated [1]. This mechanism contrasts with simple competitive inhibitors and supports applications in enzyme kinetics studies, inhibitor mechanism elucidation, and development of β-lactamase diagnostic assays.

B12-Dependent Radical SAM Enzymology in Carbapenem Biosynthesis

The unique C6 hydroxyisopropylidene group of Asparenomycin B is produced via a triple-methylation cascade catalyzed by the B12-dependent radical SAM enzyme TokK, as confirmed by X-ray crystallography of the enzyme with both cobalamin and iron-sulfur cluster cofactors [1]. This distinguishes asparenomycin biosynthesis from the double-methylation pathway (ThnK) producing thienamycin [2]. Asparenomycin B serves as the validated product standard for studies investigating radical-mediated methylation enzymology, cobalamin-dependent biochemistry, and comparative carbapenem pathway engineering.

Synergy and Resistance Reversal in β-Lactamase-Producing Strains

Combination studies with ASM A have demonstrated synergistic antibacterial activity with ampicillin against various ampicillin-resistant, β-lactamase-producing bacterial strains [1]. Asparenomycin B, as a member of the same structural family, provides a tool compound for investigating β-lactam/β-lactamase inhibitor combination strategies, quantifying synergy parameters, and dissecting mechanisms of resistance reversal. Applications include in vitro checkerboard assays, time-kill studies, and experimental validation of β-lactamase protection hypotheses.

Medicinal Chemistry Analog Development Using Validated Total Synthesis

The total synthesis of dl-Asparenomycin B has been accomplished and published, providing a validated synthetic route via carbonate-to-ethylidene transformation using DBU catalysis and AlCl3-anisole deprotection [1]. This established synthetic accessibility supports analog development programs, structure-activity relationship (SAR) studies, and the generation of focused libraries of C6- and C2-modified carbapenem derivatives. Procurement of Asparenomycin B as a reference standard enables analytical method validation (HPLC, LC-MS) for synthetic intermediates and final products in carbapenem analog development workflows.

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